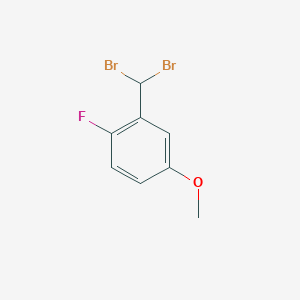
3-Propylcyclobutan-1-one
Overview
Description
3-Propylcyclobutan-1-one, also known as 3-PCB, is an organic compound that belongs to the class of cyclobutanones. It has a molecular formula of C7H12O . It is an important building block in the synthesis of many organic compounds due to its unique structure and reactivity.
Molecular Structure Analysis
The molecular structure of this compound consists of a four-membered cyclobutane ring with a carbonyl (C=O) group and a propyl (C3H7) group attached . The average mass of the molecule is 112.170 Da .Scientific Research Applications
Tumor-Seeking Agent Potential
1-aminocyclobutane[11C]carboxylic acid, a derivative related to 3-Propylcyclobutan-1-one, has demonstrated potential as a tumor-seeking agent. It was preferentially incorporated by several tumor types in animal models and showed rapid clearance from blood, achieving maximum tissue concentrations within 30 minutes. This compound was found to be non-toxic in animal species and showed no affinity for bacterial abscesses, suggesting its potential use in tumor imaging and diagnosis (Washburn et al., 1979).
NMDA Receptor Antagonist and Anticonvulsant Properties
A range of cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids, structurally similar to this compound, showed potent and selective antagonist activity at NMDA receptor sites and anticonvulsant activity. This highlights the potential therapeutic applications of these compounds in the treatment of conditions like epilepsy and other neurological disorders (Gaoni et al., 1994).
Catalyst in Ring-Opening Reactions
This compound and related compounds have been utilized in ring-opening reactions catalyzed by Pt/SiO2. Such reactions are critical in the field of organic synthesis, particularly in the formation of various complex molecules. This application is significant in the development of new synthetic methods and materials (Török et al., 1994).
VLA-4 Antagonist for Potential Therapeutic Uses
Derivatives of this compound, specifically 3-aminocyclobut-2-en-1-ones, have been found to be potent antagonists of VLA-4, a receptor involved in immune response and inflammation. This indicates their potential use in treating autoimmune diseases and other conditions involving abnormal immune responses (Brand et al., 2003).
properties
IUPAC Name |
3-propylcyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-3-6-4-7(8)5-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZSVWRKUALQAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-benzamide](/img/structure/B6328733.png)



![N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide](/img/structure/B6328755.png)

![4-[(2-Chloro-1,1,2-trifluoroethyl)thio]methylbenzene, 98%](/img/structure/B6328763.png)

![2-[(Trifluoromethio)methyl]pyrrolidine, 98%](/img/structure/B6328790.png)
![4-(4-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328793.png)
![4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328800.png)


